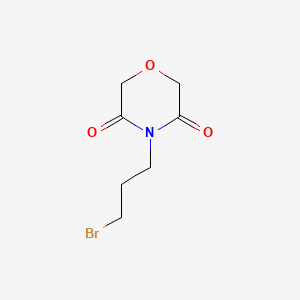

4-(3-Bromo-propyl)-morpholine-3,5-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNO3 |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

4-(3-bromopropyl)morpholine-3,5-dione |

InChI |

InChI=1S/C7H10BrNO3/c8-2-1-3-9-6(10)4-12-5-7(9)11/h1-5H2 |

InChI Key |

XLTAUFLUHNRDQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Bromo Propyl Morpholine 3,5 Dione and Structural Analogues

Strategies for the Construction of the Morpholine-3,5-dione (B1583248) Ring System

The formation of the morpholine-3,5-dione core is a critical step that can be achieved through several strategic pathways, most notably utilizing readily available amino acid precursors.

Synthesis from Amino Acid Precursors

The most prevalent and well-documented method for constructing the morpholine-2,5-dione (B184730) ring, a close structural relative, involves a two-step process starting from α-amino acids. nih.gov This strategy is adaptable for the 3,5-dione system.

The initial step involves the acylation of an amino acid with an α-halogenated acyl halide, such as chloroacetyl chloride or bromoacetyl bromide, to produce an N-(α-haloacyl)-α-amino acid intermediate. nih.gov This reaction is typically performed in a solution with a base to facilitate the reaction at the amine group. nih.gov The choice of base can range from weaker carbonates like sodium bicarbonate (NaHCO₃) to stronger bases like sodium hydroxide (NaOH), depending on the desired reaction conditions, such as working in a homogeneous phase or under Schotten-Baumann biphasic conditions. nih.gov

The general scheme for this first step is as follows:

Reactants : An α-amino acid and an α-haloacetyl halide (e.g., chloroacetyl chloride).

Base : A base such as sodium carbonate (Na₂CO₃) or triethylamine is used to neutralize the generated acid. nih.gov

Solvent : A solvent like tetrahydrofuran (THF) is often employed. nih.gov

Product : An N-(α-haloacyl)-α-amino acid intermediate. nih.gov

This method is considered one of the most straightforward routes for producing the necessary precursor for the final ring structure. nih.gov

Table 1: Reagents for Synthesis of N-(α-haloacyl)-α-amino acid Precursors

| Role | Example Compound |

|---|---|

| Starting Material | Leucine |

| Acylating Agent | Chloroacetyl chloride (ClACl) |

| Base | Sodium Carbonate (Na₂CO₃) |

Cyclization Reactions for Dione (B5365651) Formation

The second step is the intramolecular cyclization of the N-(α-haloacyl)-α-amino acid intermediate to form the desired morpholine-3,5-dione ring. nih.gov This ring-closing reaction is crucial and its efficiency depends significantly on the reaction conditions.

To favor the intramolecular reaction over competing intermolecular polymerization, the cyclization is carried out under highly dilute conditions. nih.gov Dimethylformamide (DMF) is a commonly reported solvent for this step. The reaction is typically conducted at elevated temperatures, ranging from 60 to 110 °C, in the presence of a carbonate-type base like sodium bicarbonate (NaHCO₃). nih.gov The base facilitates the deprotonation of the carboxylic acid, which then acts as a nucleophile, displacing the halide on the adjacent acyl chain to form the heterocyclic ring. nih.gov

Table 2: Conditions for Intramolecular Cyclization

| Parameter | Condition |

|---|---|

| Precursor | N-(2-chloroacetamido)-4-methylpentanoic acid |

| Solvent | Dimethylformamide (DMF) |

| Base | Sodium Bicarbonate (NaHCO₃) |

| Temperature | 60 °C |

Alternative Synthetic Routes to the Morpholine-Dione Core

Beyond the primary method involving N-(α-haloacyl)-α-amino acid precursors, other strategies have been developed to construct the morpholine-dione skeleton. These alternative routes provide versatility in starting materials and reaction pathways.

Three main procedures are recognized for synthesizing the 6-membered morpholine-2,5-dione ring: a. Cyclization of N-(α-haloacyl)-α-amino acid salts : This is the most common method as described above. researchgate.net b. Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters : This pathway involves forming an ester linkage within the molecule to close the ring. researchgate.net c. Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids : This method involves the formation of an amide bond to complete the heterocyclic structure. researchgate.net

A more recent and innovative approach involves a Passerini-type reaction. researchgate.net This strategy utilizes an isocyano derivative of an amino acid and an aldehyde, which undergo a multi-component reaction followed by an intramolecular esterification to yield the morpholine-dione ring. This method is notable for its efficiency and the ability to introduce functional diversity. researchgate.net

Introduction of the 3-Bromo-propyl Substituent

Once the morpholine-3,5-dione core is synthesized, the final step is the introduction of the 3-bromo-propyl group at the nitrogen atom (position 4). This can be achieved through direct alkylation or by functionalizing a pre-installed side chain.

N-Alkylation Approaches Utilizing Bromo-Propyl Reagents

The most direct method for introducing the desired side chain is the N-alkylation of the pre-formed morpholine-3,5-dione ring. This reaction involves treating the heterocycle with a suitable 3-bromo-propyl electrophile.

The nitrogen atom in the morpholine-3,5-dione ring is part of an imide functional group, making the N-H proton acidic. This allows for deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion then reacts with an alkylating agent like 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane in a polar aprotic solvent such as DMF or acetonitrile. The use of 1,3-dibromopropane as a precursor for similar N-alkylated morpholine (B109124) structures has been documented. chemsrc.com This standard Sₙ2 reaction covalently attaches the 3-bromo-propyl chain to the nitrogen atom of the ring.

Post-Cyclization Functionalization Strategies

This strategy involves:

Alkylation with a protected or precursor functional group : The morpholine-3,5-dione ring is first N-alkylated with a propyl chain containing a more stable functional group, such as a hydroxyl group (e.g., using 3-bromo-1-propanol). This would yield 4-(3-hydroxypropyl)-morpholine-3,5-dione.

Functional group interconversion : The terminal hydroxyl group on the N-propyl side chain is then converted into a bromide. This conversion is a standard organic transformation that can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in what is known as the Appel reaction.

This post-cyclization functionalization provides a robust alternative pathway to the target compound, 4-(3-Bromo-propyl)-morpholine-3,5-dione.

Synthesis via 3-Bromopropylamine Intermediates

A plausible and direct route to 4-(3-bromopropyl)-morpholine-3,5-dione involves the use of 3-bromopropylamine or its derivatives as key intermediates. This strategy relies on the N-alkylation of a pre-formed morpholine-3,5-dione ring system or the incorporation of the 3-bromopropyl moiety during the ring formation.

One common approach in the synthesis of N-substituted nitrogen heterocycles is the reaction of an amine with a suitable electrophile. In the context of synthesizing analogues of the target compound, 3-bromopropan-1-amine hydrobromide can be reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to afford the Boc-protected intermediate, tert-butyl (3-bromopropyl)carbamate. This protected amine can then be used in subsequent synthetic steps. rsc.org

While a direct synthesis of 4-(3-bromopropyl)-morpholine-3,5-dione is not explicitly detailed in the provided literature, a general approach can be inferred. The synthesis would likely involve the reaction of morpholine-3,5-dione with a 3-bromopropylating agent, such as 1,3-dibromopropane, in the presence of a base. The morpholine-3,5-dione itself can be synthesized through various methods, including the cyclization of N-(α-haloacyl)-α-amino acids. researchgate.netacs.org The reaction conditions for the N-alkylation would need to be carefully optimized to favor the desired product and minimize side reactions.

A representative, though not specific, synthetic scheme could be envisioned as follows:

Figure 1: A potential synthetic route to 4-(3-bromopropyl)-morpholine-3,5-dione involving the N-alkylation of morpholine-3,5-dione with 1,3-dibromopropane.

The following table summarizes the key reactants and reagents that could be involved in such a synthesis:

| Reactant/Reagent | Role | Potential Source/Analogue |

| Morpholine-3,5-dione | Starting material | Synthesized from α-amino acids |

| 1,3-Dibromopropane | Alkylating agent | Commercially available |

| Base (e.g., K2CO3, NaH) | Proton scavenger | Standard laboratory reagent |

| Solvent (e.g., DMF, ACN) | Reaction medium | Standard laboratory reagent |

Multicomponent Reaction Approaches for N-Substituted Morpholine-Diones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like N-substituted morpholine-diones from simple starting materials in a single step. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of diverse compounds.

One notable MCR for the synthesis of morpholine-dione derivatives is the Ugi four-component reaction (U-4CR). A study has shown that a tandem combination of azido-Ugi and Ugi reactions can unexpectedly lead to the formation of 3,4-disubstituted morpholine-2,5-diones. researchgate.net In this process, an α-aminomethyltetrazole, an aldehyde, monochloroacetic acid, and an isocyanide are reacted in a one-pot procedure. researchgate.net While this specific example leads to tetrazole-containing morpholine-diones, the underlying principle of the Ugi reaction could potentially be adapted to synthesize other N-substituted morpholine-diones by varying the starting components.

The general applicability of MCRs in synthesizing substituted morpholines is well-established. researchgate.net For instance, a one-pot multicomponent reaction of nitromethane, carbon disulfide, and an aziridine in the presence of triethylamine has been used to synthesize substituted morpholine-2-thione derivatives. iau.ir Although this yields a thione analogue, it highlights the versatility of MCRs in constructing the morpholine ring system.

The following table outlines the components of a tandem Azido-Ugi/Ugi reaction for the synthesis of morpholine-2,5-diones:

| Component | Function | Example |

| Amine | Provides the nitrogen atom for the morpholine ring | α-aminomethyltetrazole |

| Aldehyde | Provides a carbon atom for the morpholine ring | Butanal, Pentanal |

| Carboxylic Acid | Provides the carbonyl group and a carbon atom | Monochloroacetic acid |

| Isocyanide | Provides a carbon atom and facilitates the cyclization | - |

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of the morpholine ring can have a significant impact on the biological activity of a molecule. Therefore, the development of stereoselective synthetic methods for morpholine-dione derivatives is of great interest. While a specific stereoselective synthesis of 4-(3-bromopropyl)-morpholine-3,5-dione is not described in the available literature, methods for the stereoselective synthesis of related substituted morpholines can provide valuable insights.

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been reported. nih.gov The key step in this synthesis is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This method generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov The stereochemical outcome is consistent with a syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state. nih.gov

Another approach to stereocontrolled synthesis involves the diastereoselective transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine via an electrophile-induced ring closure using bromine. figshare.com This cis-disubstituted morpholine can then serve as a versatile intermediate for further functionalization. figshare.com

These examples demonstrate that the stereoselective synthesis of substituted morpholines is achievable through various strategies, including catalyst-controlled reactions and substrate-controlled cyclizations. Adapting these methodologies to the synthesis of stereochemically defined 4-(3-bromopropyl)-morpholine-3,5-dione derivatives would likely involve the use of chiral starting materials or chiral catalysts to control the formation of stereocenters on the morpholine ring.

The following table summarizes the key features of the stereoselective methods discussed:

| Method | Key Transformation | Stereochemical Control | Resulting Stereochemistry |

| Pd-catalyzed Carboamination | Cyclization of an ethanolamine derivative with an aryl/alkenyl bromide | syn-aminopalladation via a boat-like transition state | cis-3,5-disubstituted |

| Electrophile-induced Ring Closure | Bromine-mediated cyclization of an aziridine derivative | Substrate-controlled diastereoselective reaction | cis-3,5-disubstituted |

Chemical Reactivity and Transformations of 4 3 Bromo Propyl Morpholine 3,5 Dione

Reactivity of the Bromine Atom

The primary reactivity of the 3-bromopropyl side chain is centered around the terminal bromine atom, which serves as a good leaving group in various reactions.

Nucleophilic Substitution Reactions

The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion. This classic SN2 reaction pathway allows for the introduction of numerous functional groups.

Common nucleophiles that can be employed include:

Amines: Primary and secondary amines can displace the bromide to form secondary and tertiary amines, respectively.

Azides: Sodium azide (B81097) is a common reagent to introduce the azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry.

Thiols: Thiolates readily displace bromide to form thioethers.

Cyanides: The introduction of a nitrile group using cyanide salts extends the carbon chain by one and provides a versatile functional group for further transformations (e.g., hydrolysis to carboxylic acids or reduction to amines).

Carboxylates: Reaction with carboxylate salts yields ester derivatives.

The efficiency of these substitutions is typically high, facilitated by polar aprotic solvents that solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Solvent |

|---|---|---|---|

| Amine | Piperidine (B6355638) | Tertiary Amine | Acetonitrile |

| Azide | Sodium Azide (NaN3) | Alkyl Azide | DMF |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Ethanol |

| Cyanide | Potassium Cyanide (KCN) | Nitrile | DMSO |

Intramolecular Cyclization Pathways

The presence of both an electrophilic center (the C-Br bond) and nucleophilic centers (the oxygen and nitrogen atoms of the dione (B5365651) ring) within the same molecule allows for intramolecular cyclization. These reactions can lead to the formation of more complex polycyclic systems.

Ring Expansion: While less common, under specific conditions, it might be possible to induce a rearrangement or ring expansion, though this is not a typical pathway for this type of structure.

Spiro Compound Formation: A more plausible intramolecular pathway involves the nucleophilic attack of an enolate, formed by deprotonation of the C-2 or C-6 position of the dione ring, onto the electrophilic carbon of the propyl chain. This would result in the formation of a spirocyclic compound, where a new five-membered ring is fused to the morpholine-dione ring at the C-2 or C-6 position. The formation of such spiro-heterocycles is a valuable strategy in medicinal chemistry for creating structurally rigid and diverse scaffolds. nih.govresearchgate.netresearchgate.net The reaction is typically promoted by a strong, non-nucleophilic base to generate the enolate.

Palladium-Catalyzed Cross-Coupling Reactions

The alkyl bromide functionality can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Although aryl and vinyl halides are more common substrates, conditions have been developed for the coupling of alkyl halides. nih.gov

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond. This would attach an aryl, vinyl, or alkyl group from the boron reagent to the propyl chain.

Heck Reaction: The Heck reaction involves the coupling of the alkyl halide with an alkene to form a new, more substituted alkene. researchgate.netwikipedia.org This reaction would result in the extension of the propyl chain and the introduction of a double bond.

Sonogashira Coupling: This reaction couples the alkyl bromide with a terminal alkyne, providing a direct method to synthesize molecules containing an alkyne functional group. organic-chemistry.orgacs.org This is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Feature |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 + Base (e.g., K2CO3) | Aryl-alkyl C-C bond |

| Heck Reaction | Styrene | Pd(OAc)2 + Ligand + Base (e.g., Et3N) | Substituted alkene |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2 + CuI + Amine Base | Internal alkyne |

Reactivity of the Morpholine-3,5-dione (B1583248) Moiety

The heterocyclic core of the molecule also possesses distinct reactive sites, primarily the amide and ester linkages within the ring and the activated methylene (B1212753) groups at the C-2 and C-6 positions.

Ring-Opening Reactions and Polymerization Behavior

The morpholine-3,5-dione ring contains both an amide and an ester bond. These bonds can be cleaved under hydrolytic conditions (either acidic or basic) to yield the corresponding N-substituted amino acid derivative.

Of significant interest is the susceptibility of morpholine-dione derivatives to ring-opening polymerization (ROP). This process is typically initiated by nucleophiles or catalyzed by organometallic compounds (e.g., tin octoate) or organic catalysts. The polymerization proceeds via the cleavage of the ester linkage, leading to the formation of polydepsipeptides, which are polymers containing alternating amino acid and hydroxy acid units. These poly(ester-amide)s are of great interest as biodegradable and biocompatible materials for biomedical applications. wikipedia.orgbham.ac.ukmasterorganicchemistry.com The properties of the resulting polymer can be tuned by the choice of substituents on the morpholine-dione monomer.

Functionalization at C-2 and C-6 Positions of the Dione Ring

The methylene groups at the C-2 (adjacent to the ester carbonyl and the ring oxygen) and C-6 (adjacent to the amide carbonyl and the ring nitrogen) positions are activated. The protons on these carbons are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups.

Enolate Formation and Alkylation: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, can deprotonate these positions to form an enolate. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles. For instance, reaction with an alkyl halide would lead to alkylation at the C-2 or C-6 position, introducing a new substituent onto the ring. The regioselectivity of this reaction (C-2 vs. C-6) would depend on the specific base, solvent, and temperature conditions used.

Condensation Reactions: The active methylene groups can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a weak base like piperidine or an amine, would result in the formation of an alkylidene-substituted morpholine-3,5-dione, introducing a carbon-carbon double bond at the C-2 or C-6 position. This provides a pathway to more complex and functionalized heterocyclic systems.

Transformations of the Carbonyl Groups

The carbonyl groups of the morpholine-3,5-dione ring, being part of an imide system, exhibit a reactivity that is influenced by the adjacent nitrogen atom. While less electrophilic than ketones, they are still susceptible to attack by strong nucleophiles.

Reduction Reactions: The reduction of the carbonyl groups in N-substituted morpholine-3,5-diones can be achieved using powerful reducing agents. For instance, lithium aluminum hydride (LiAlH₄) is expected to reduce both carbonyl groups to the corresponding methylene groups, yielding a 4-(3-bromo-propyl)-morpholine. The specific conditions for such a reaction would likely require an inert, anhydrous solvent and careful temperature control.

Nucleophilic Addition: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl groups of 4-(3-Bromo-propyl)-morpholine-3,5-dione would be a challenging transformation. The presence of the acidic protons on the carbon adjacent to the carbonyls and the reactivity of the bromopropyl group could lead to side reactions. However, under carefully controlled conditions, it is conceivable that nucleophilic addition could occur at one or both carbonyl carbons, leading to the formation of tertiary alcohols after acidic workup. The regioselectivity of such an addition would be a key consideration.

| Reagent | Expected Product(s) | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(3-Bromo-propyl)-morpholine | Anhydrous ether or THF, low temperature |

| Grignard Reagents (e.g., CH₃MgBr) | Tertiary alcohol(s) at C3 and/or C5 | Anhydrous ether or THF, low temperature, careful addition |

Chemoselectivity in Complex Reaction Environments

A key aspect of the chemistry of this compound is the chemoselectivity in reactions where both the alkyl bromide and the carbonyl groups can potentially react. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

In general, the carbon-bromine bond is a good electrophilic site for SN2 reactions with a wide range of nucleophiles. The carbonyl carbons of the imide are less electrophilic. Therefore, with soft and moderately basic nucleophiles, preferential attack at the bromopropyl chain is expected. For example, reactions with amines, thiols, or cyanides would likely lead to substitution at the terminal carbon of the propyl chain, leaving the morpholine-3,5-dione ring intact.

Conversely, hard, non-basic, and sterically hindered nucleophiles might favor attack at the carbonyl carbons. However, the inherent reactivity of primary alkyl bromides towards SN2 displacement makes selective reaction at the carbonyls challenging.

Table of Expected Chemoselective Reactions:

| Nucleophile | Expected Major Product | Rationale |

|---|---|---|

| Ammonia (NH₃) | 4-(3-Amino-propyl)-morpholine-3,5-dione | SN2 at the C-Br bond is faster than nucleophilic attack at the imide carbonyls. |

| Sodium Cyanide (NaCN) | 4-(3-Cyano-propyl)-morpholine-3,5-dione | Cyanide is a good nucleophile for SN2 reactions. |

Acid-Base Properties and Their Influence on Chemical Transformations

The acid-base properties of this compound are primarily centered on the morpholine-3,5-dione ring.

The nitrogen atom of the imide is generally considered to be non-basic. The lone pair of electrons on the nitrogen is delocalized through resonance with the two adjacent carbonyl groups, significantly reducing its availability to accept a proton. This is a characteristic feature of imides, which are considerably less basic than amines. masterorganicchemistry.com

On the other hand, the protons on the carbon atoms alpha to the carbonyl groups (at the C2 and C6 positions) exhibit some acidity. The electron-withdrawing effect of the two carbonyl groups can stabilize the conjugate base (an enolate) formed upon deprotonation. While not strongly acidic, these protons can be removed by a strong base. This potential for enolate formation can influence the course of reactions, potentially leading to side reactions or enabling specific transformations under basic conditions. For instance, in the presence of a strong base, deprotonation could compete with nucleophilic attack on the bromopropyl chain.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 3 Bromo Propyl Morpholine 3,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of an organic compound in solution. For 4-(3-Bromo-propyl)-morpholine-3,5-dione, a combination of NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: This experiment would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the protons on the morpholine-3,5-dione (B1583248) ring and the three methylene (B1212753) groups of the bromopropyl side chain. Key information would be derived from chemical shifts (indicating the electronic environment), signal integration (confirming the proton count in each environment), and coupling patterns (revealing adjacent protons).

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon atoms. Signals corresponding to the two carbonyl carbons (C=O) of the dione (B5365651) structure would appear significantly downfield. Other distinct signals would correspond to the carbons in the morpholine (B109124) ring and the bromopropyl chain.

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate directly bonded protons and carbons, confirming assignments made in the 1D spectra. rsc.org HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the bromopropyl side chain to the nitrogen atom of the morpholine-dione ring.

Despite the power of these techniques, specific ¹H and ¹³C NMR chemical shift data for this compound are not present in the available scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This would confirm the elemental formula (C₇H₈BrNO₃). The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron Ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the morpholine-3,5-dione ring. However, specific mass spectra or detailed fragmentation analyses for this compound have not been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands.

The most prominent features would be the strong, sharp absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione functional group, typically appearing in the region of 1700-1750 cm⁻¹. Other expected signals would include C-H stretching vibrations for the methylene groups, C-N stretching for the tertiary amine, and C-O stretching for the ether linkage within the morpholine ring. The C-Br stretching vibration would be expected at lower wavenumbers. A published IR spectrum with specific absorption frequencies for this compound could not be located.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state.

This analysis would confirm the connectivity of the atoms, the conformation of the morpholine-dione ring, and the spatial orientation of the bromopropyl side chain. However, there are no reports in the crystallographic databases detailing the crystal structure of this specific compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GPC for derived polymers)

Chromatographic techniques are vital for assessing the purity of a synthesized compound and analyzing mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be standard methods to determine the purity of this compound.

Furthermore, the bromopropyl functional group makes this compound a potential monomer for polymerization reactions. The resulting polymers could be analyzed by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer. lcms.cz This information is critical for understanding the physical and mechanical properties of the resulting material. While GPC is a standard technique for polymer characterization, no GPC data for polymers derived from this compound are available in the literature. rsc.org

Computational and Theoretical Investigations of 4 3 Bromo Propyl Morpholine 3,5 Dione

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) analysis)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational for understanding a molecule at the electronic level. For a novel compound like 4-(3-bromo-propyl)-morpholine-3,5-dione, DFT could offer profound insights.

A molecule's three-dimensional shape is critical to its function and reactivity. Conformational analysis would be the first step in a computational study, aiming to identify the most stable arrangements (conformers) of the this compound molecule. By calculating the potential energy surface as a function of bond rotations, researchers could pinpoint the global minimum energy structure and other low-energy conformers. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

DFT calculations can elucidate the electronic landscape of the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. Furthermore, mapping the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. This would be particularly insightful for understanding the reactivity of the bromine atom and the carbonyl groups.

Should this compound be involved in chemical reactions, DFT could be employed to model the reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be proposed. This would allow for the determination of activation energies and reaction kinetics, providing a deeper understanding of how the molecule transforms.

In Silico Modeling for Chemical Transformations

In silico modeling encompasses a range of computational techniques to predict the outcomes of chemical transformations. For this compound, these models could be used to predict its metabolic fate in a biological system or its degradation pathways under various environmental conditions. Such predictive modeling is invaluable in the early stages of drug discovery and materials science.

Structure-Reactivity Relationship (SRR) Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity parameters, a structure-reactivity relationship (SRR) could be established. For example, the position of the bromine atom or the nature of the substituent on the morpholine (B109124) ring could be altered to observe the effects on the HOMO-LUMO gap or MEP. These studies are essential for designing new molecules with tailored properties.

Applications in Advanced Organic Synthesis and Materials Science

4-(3-Bromo-propyl)-morpholine-3,5-dione as a Versatile Synthetic Building Block

The intrinsic chemical reactivity of this compound makes it a valuable intermediate in synthetic chemistry. The presence of both an electrophilic alkyl bromide and a morpholine-3,5-dione (B1583248) ring system allows for sequential and diverse chemical transformations.

Precursor for Novel Heterocyclic Architectures

The morpholine-3,5-dione core is a recognized building block in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. chemimpex.com The 3-bromopropyl group attached to the nitrogen atom acts as a reactive handle, enabling the construction of more complex heterocyclic systems. Through intramolecular cyclization or intermolecular reactions with other difunctional molecules, it can serve as a precursor to fused, spirocyclic, or bridged ring systems. The reactivity of dione (B5365651) systems, such as 1,2,4-triazoline-3,5-dione, in cycloaddition reactions highlights the potential of such heterocyclic cores to participate in forming complex molecular frameworks. nsf.govmdpi.com

Intermediate in Multistep Organic Syntheses of Complex Molecules

In multistep syntheses, the primary utility of this compound lies in its ability to introduce the morpholine-3,5-dione moiety into a larger molecule. The terminal bromine on the propyl chain is a good leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction attaches the functional heterocyclic group to a target scaffold, a common strategy in the synthesis of biologically active compounds and other complex organic molecules. The use of brominated intermediates is a well-established protocol for building molecular complexity step-by-step. mdpi.com

Monomer in Controlled Polymerization Processes

The development of sustainable and functional polymers is a major focus of modern materials science. Morpholine-dione derivatives, particularly isomers like morpholine-2,5-diones, are at the forefront of this research as monomers for creating biodegradable and recyclable polymers. researchgate.netupc.edu By analogy, this compound is a promising candidate monomer for similar advanced polymerization processes.

Synthesis of Poly(ester amide)s and Biodegradable Polymeric Materials

Poly(ester amide)s (PEAs) are a class of polymers that combine the favorable mechanical properties of polyamides with the biodegradability of polyesters. upc.edu The primary route to synthesizing PEAs with a regular, alternating structure is the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) monomers. rsc.orgacs.org This process is often catalyzed by organocatalysts or metal-based catalysts and allows for the creation of well-defined polymers. nih.gov

It is projected that this compound can undergo a similar ROP, which would cleave the ester and amide bonds within the ring to form a linear polymer chain. The resulting polymer would be a functional PEA bearing pendant 3-bromopropyl groups at regular intervals along its backbone. These pendant groups provide sites for further chemical modification, allowing for the tuning of the polymer's properties after polymerization. The synthesis of functional PEAs from monomers containing protected reactive groups (like amines or carboxylic acids) is a known strategy for creating advanced biomaterials. mdpi.com

Table 1: Potential Polymerization Characteristics

| Feature | Description | Relevant Analogy |

| Polymer Type | Poly(ester amide) with pendant functional groups. | ROP of various substituted morpholine-2,5-diones. nih.govglobethesis.com |

| Polymerization Method | Ring-Opening Polymerization (ROP). | Organocatalyzed ROP using systems like DBU/Thiourea. nih.govacs.org |

| Key Properties | Biodegradability, potential for post-polymerization functionalization. | PEAs are known for their degradable ester linkages. upc.edumdpi.com |

| Functionality | The bromopropyl group allows for covalent attachment of other molecules. | Polymers with bromide end-groups are readily functionalized. uq.edu.auflinders.edu.au |

Development of Closed-Loop Recyclable Polymer Systems

A significant challenge in polymer science is the creation of materials that can be chemically recycled back to their original monomers, a concept known as closed-loop recycling. rsc.orgnih.gov This approach addresses plastic pollution by creating a circular polymer economy. Recent research has demonstrated that PEAs derived from the ROP of morpholine-2,5-diones can be chemically depolymerized back to the constituent monomers in high yield. researchgate.netacs.orgacs.org This process typically involves acid-catalyzed degradation that selectively cleaves the polymer backbone, allowing for the recovery and purification of the original monomer for repolymerization. acs.org

Polymers synthesized from this compound are expected to exhibit similar closed-loop recyclability. The inherent structure of the PEA backbone would allow for controlled depolymerization, positioning these materials as potentially sustainable alternatives to traditional, non-recyclable plastics.

Development of Functional Materials through Tailored Derivatization

The true versatility of this compound, particularly when used as a monomer, is realized through the chemical modification of its pendant bromopropyl group. This side chain serves as a latent reactive site that can be transformed using a wide array of chemical reactions, a process known as post-polymerization modification.

This strategy allows for the creation of a single parent polymer that can be subsequently derivatized to produce a library of functional materials with tailored properties. For example, the bromide can be substituted with an azide (B81097) group, which can then be used in "click" chemistry reactions. Alternatively, reaction with amines or thiols can be used to attach biomolecules, alter solubility, or create cross-linked networks. This approach of modifying polymers with pendant reactive groups is a powerful tool for developing advanced materials for diverse applications, from drug delivery systems to specialized coatings. rsc.org

Table 2: Examples of Derivatization Reactions of the Bromopropyl Group

| Reagent | Resulting Functional Group | Potential Application |

| Sodium Azide (NaN₃) | Alkyl Azide (-N₃) | "Click" chemistry, bioconjugation. |

| Primary/Secondary Amine (R₂NH) | Tertiary Amine (-NR₂) | pH-responsive materials, metal chelation. |

| Thiol (RSH) | Thioether (-SR) | Attachment of peptides, hydrogel formation. |

| Sodium Cyanide (NaCN) | Nitrile (-CN) | Intermediate for further chemical synthesis. |

An article focusing solely on the future research directions and methodological innovations for the chemical compound “this compound” cannot be generated at this time. A comprehensive search of scientific literature and databases has revealed a lack of specific published research on this particular compound.

The available information is not sufficient to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request. To generate content for the specified sections and subsections, such as "Exploration of Novel Catalytic Systems for Synthesis and Transformation" or "Advanced Characterization Beyond Traditional Spectroscopic Methods," would require speculation and would not be based on verifiable research findings for "this compound."

Therefore, in the interest of providing accurate and non-hallucinatory information, the requested article cannot be produced. Further research on this specific compound would be necessary for such an article to be written.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for optimizing the synthesis of 4-(3-Bromo-propyl)-morpholine-3,5-dione to achieve high yield and purity?

- Answer: Synthesis optimization requires a multi-step approach, starting with the preparation of the morpholine-3,5-dione core. A bromo-propyl group can be introduced via nucleophilic substitution or alkylation reactions, similar to methods used for 4-(3-Chlorophenyl)thiomorpholine-3,5-dione . Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) for alkylation steps to enhance reactivity.

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product.

Yield optimization may involve iterative adjustments to stoichiometry and reaction duration, as demonstrated in analogous brominated compound syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

- Answer: A combination of techniques is critical:

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., morpholine ring protons at δ 3.5–4.5 ppm) and bromo-propyl substituents (δ 1.8–2.2 ppm for CH groups) .

- X-ray crystallography : To resolve spatial arrangements of the morpholine dione ring and bromo-propyl chain, as applied to structurally related pyrazole derivatives .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~277.1 for CHBrNO).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the potential anticancer activity of this compound using in vitro models?

- Answer: Methodological steps include:

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA staining).

- Comparative analysis : Benchmark against structurally similar compounds, such as 4-(3,4,5-trimethoxybenzoyl)morpholine-3,5-dione, which showed anticancer potential in prior studies .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or analytical data during the synthesis of this compound?

- Answer: Discrepancies often arise from:

- Reagent purity : Use freshly distilled solvents (e.g., THF, DMF) to avoid side reactions.

- Reaction monitoring : Employ TLC or in situ FTIR to track intermediate formation.

- Reproducibility testing : Replicate experiments under controlled humidity/temperature, as surface adsorption (e.g., on glassware) can alter yields .

Advanced statistical tools (e.g., Design of Experiments) may identify critical variables affecting yield .

Q. How does the bromo-propyl substituent influence the electronic structure and reactivity of the morpholine-3,5-dione core?

- Answer: The electron-withdrawing bromine atom increases electrophilicity at the morpholine carbonyl groups, facilitating nucleophilic attacks. Computational methods (DFT calculations) can map electron density distribution, while experimental validation includes:

- Kinetic studies : Compare reaction rates with non-brominated analogs in SN2 reactions.

- Spectroscopic analysis : UV-Vis spectroscopy to monitor charge-transfer interactions, as seen in halogenated morpholine derivatives .

Q. What experimental controls are essential when studying the adsorption and reactivity of this compound on indoor surfaces in environmental chemistry studies?

- Answer: Key controls include:

- Surface material standardization : Use inert substrates (e.g., Teflon, stainless steel) to minimize catalytic effects .

- Oxidant exposure tests : Evaluate degradation pathways under ozone or NO exposure using GC-MS.

- Microspectroscopic imaging : Raman or AFM to visualize surface-bound compound distribution .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromo-propyl group in biological activity?

- Answer: SAR strategies involve:

- Analog synthesis : Prepare derivatives with varying substituents (e.g., chloro-propyl, iodo-propyl) to compare bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock.

- Pharmacophore mapping : Identify critical hydrophobic/halogen-bonding regions, as demonstrated in fluorophenyl-morpholine dione studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.